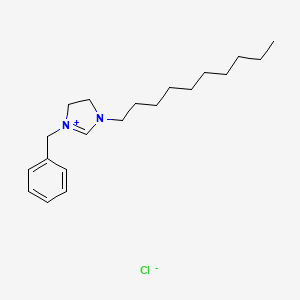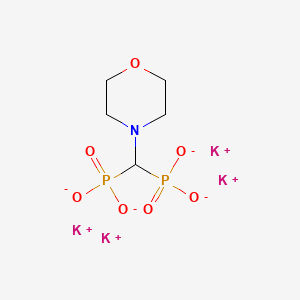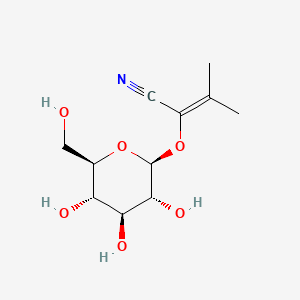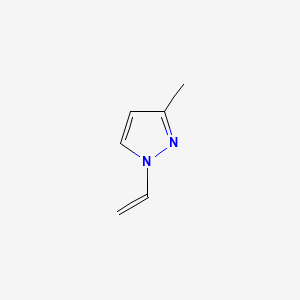
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 2,4-dinitroaniline. This is followed by the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylnaphthalen-1-amine under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Coupling: Other diazonium salts under basic conditions.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)azo)-N-phenylnaphthalen-1-amine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Formation of more complex azo compounds.
Applications De Recherche Scientifique
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and printing industries.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in redox reactions. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitroaniline: Used in the synthesis of dyes and pigments.
Azo dyes: A broad class of compounds used for coloring textiles and other materials.
Uniqueness
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is unique due to its specific structure, which combines the properties of both 2,4-dinitrophenyl and azo compounds. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from scientific research to industrial processes.
Propriétés
Numéro CAS |
79811-55-5 |
|---|---|
Formule moléculaire |
C22H15N5O4 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H |
Clé InChI |
LDNMUBGKPCFSHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


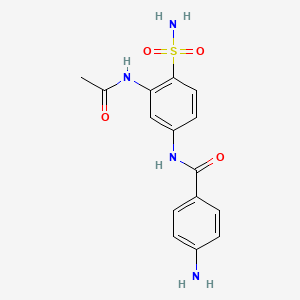
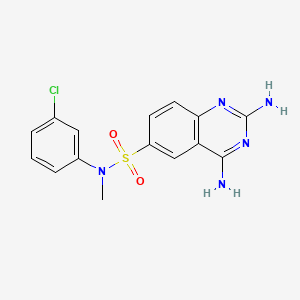
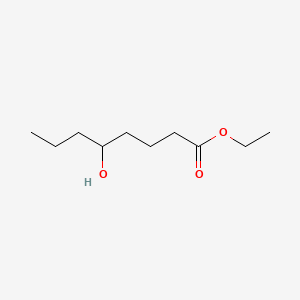
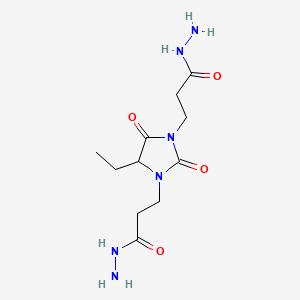
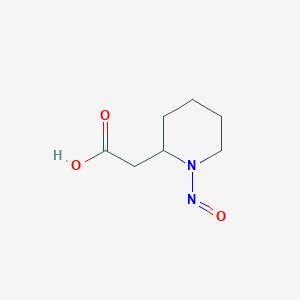
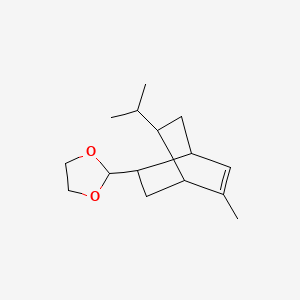



![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
